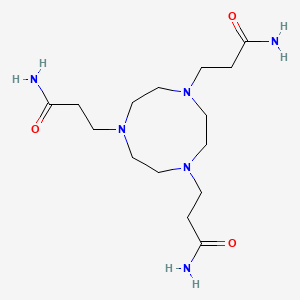
3,3',3''-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide is a chemical compound that belongs to the class of triazacyclononane derivatives. This compound is known for its unique structure, which includes three propanamide groups attached to a triazacyclononane core. It is primarily used in scientific research due to its ability to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide typically involves the reaction of 1,4,7-triazacyclononane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1,4,7-triazacyclononane in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add propanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain 3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as recrystallization and high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Applications De Recherche Scientifique
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide involves its ability to bind metal ions through its triazacyclononane core. The nitrogen atoms in the triazacyclononane ring coordinate with metal ions, forming stable complexes. This binding can influence various molecular pathways, depending on the metal ion involved. For example, in biological systems, the compound may act as a chelating agent, sequestering metal ions and preventing their participation in harmful reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7-Triazacyclononane: The parent compound, which lacks the propanamide groups.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A derivative with methyl groups instead of propanamide groups.
1,4,7-Tris(2-hydroxyethyl)-1,4,7-triazacyclononane: A derivative with hydroxyethyl groups.
Uniqueness
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide is unique due to its propanamide groups, which enhance its ability to form hydrogen bonds and increase its solubility in polar solvents. This makes it particularly useful in applications where solubility and hydrogen bonding are important factors.
Propriétés
Numéro CAS |
920274-94-8 |
|---|---|
Formule moléculaire |
C15H30N6O3 |
Poids moléculaire |
342.44 g/mol |
Nom IUPAC |
3-[4,7-bis(3-amino-3-oxopropyl)-1,4,7-triazonan-1-yl]propanamide |
InChI |
InChI=1S/C15H30N6O3/c16-13(22)1-4-19-7-9-20(5-2-14(17)23)11-12-21(10-8-19)6-3-15(18)24/h1-12H2,(H2,16,22)(H2,17,23)(H2,18,24) |
Clé InChI |
DUKAUGCDIFEMRH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN1CCC(=O)N)CCC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)

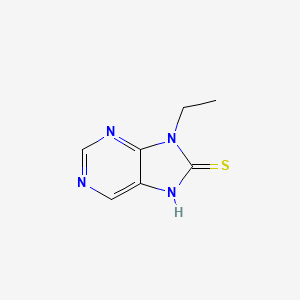
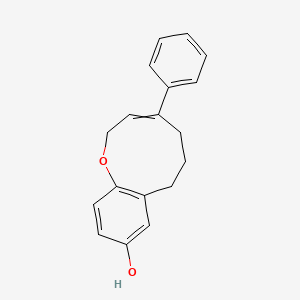
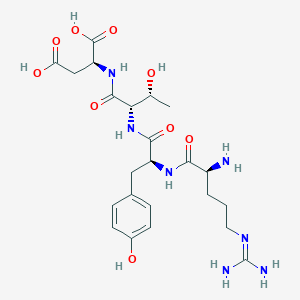
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
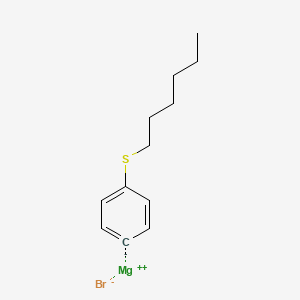

![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)
